
Dichloro(fluoro)(3-fluorophenyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro(fluoro)(3-fluorophenyl)silane is an organosilicon compound characterized by the presence of two chlorine atoms, one fluorine atom, and a 3-fluorophenyl group attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dichloro(fluoro)(3-fluorophenyl)silane typically involves the reaction of 3-fluorophenylsilane with chlorine and fluorine sources under controlled conditions. One common method is the chlorination of 3-fluorophenylsilane using chlorine gas in the presence of a catalyst, followed by fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Dichloro(fluoro)(3-fluorophenyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alkoxides or amines, to form a variety of derivatives.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and hydrochloric acid.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkoxides, amines, and thiols, typically under mild conditions.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to control the reaction rate.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions, with conditions optimized for temperature and solvent choice.
Major Products:
Substitution Reactions: Various substituted silanes, depending on the nucleophile used.
Hydrolysis: Silanols and hydrochloric acid.
Coupling Reactions: Biaryl compounds and other coupled products.
Wissenschaftliche Forschungsanwendungen
Dichloro(fluoro)(3-fluorophenyl)silane has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organosilicon compounds.
Materials Science: The compound is utilized in the preparation of silicon-based materials with unique properties, such as hydrophobic coatings and advanced polymers.
Medicinal Chemistry: Research explores its potential as a precursor for bioactive molecules and drug candidates.
Catalysis: It serves as a ligand or catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.
Wirkmechanismus
The mechanism of action of Dichloro(fluoro)(3-fluorophenyl)silane in chemical reactions involves the activation of the silicon center, facilitating nucleophilic attack or coupling processes. The presence of electronegative chlorine and fluorine atoms influences the reactivity and stability of the compound, making it a versatile reagent in organic synthesis.
Molecular Targets and Pathways:
Silicon Activation: The silicon atom is activated by the electron-withdrawing effects of the chlorine and fluorine atoms, making it susceptible to nucleophilic attack.
Coupling Pathways: In coupling reactions, the compound participates in oxidative addition and transmetalation steps, leading to the formation of new carbon-silicon or carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
Dichlorophenylsilane: Lacks the fluorine substituents, resulting in different reactivity and applications.
Trichlorosilane: Contains three chlorine atoms and no fluorine, used primarily in the production of high-purity silicon.
Fluorophenylsilane: Contains only fluorine substituents, with distinct properties and uses.
Uniqueness: Dichloro(fluoro)(3-fluorophenyl)silane is unique due to the combination of chlorine and fluorine atoms, which impart specific reactivity and stability characteristics. This makes it particularly valuable in applications requiring precise control over chemical reactivity and product formation.
Eigenschaften
CAS-Nummer |
61502-49-6 |
|---|---|
Molekularformel |
C6H4Cl2F2Si |
Molekulargewicht |
213.08 g/mol |
IUPAC-Name |
dichloro-fluoro-(3-fluorophenyl)silane |
InChI |
InChI=1S/C6H4Cl2F2Si/c7-11(8,10)6-3-1-2-5(9)4-6/h1-4H |
InChI-Schlüssel |
GGFMPVIJUVQJFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[Si](F)(Cl)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


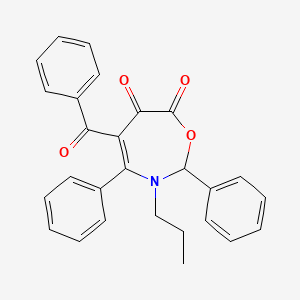


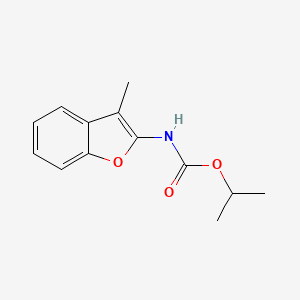
![N,N'-[(Methylazanediyl)di(propane-3,1-diyl)]didocosanamide](/img/structure/B14585917.png)
![1-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]piperidine](/img/structure/B14585922.png)
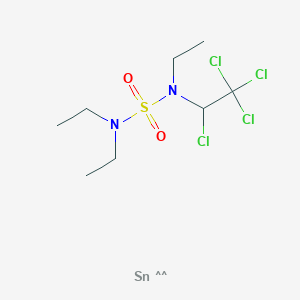
![Benzene, 1-methoxy-4-[[(4-methylphenyl)thio]diphenylmethyl]-](/img/structure/B14585940.png)
![2,3,5,7-Tetramethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B14585952.png)
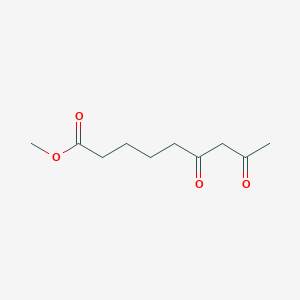

![Acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-](/img/structure/B14585966.png)
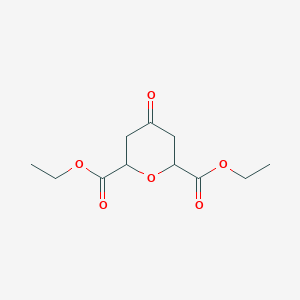
![1,4-Bis[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione](/img/structure/B14585982.png)
